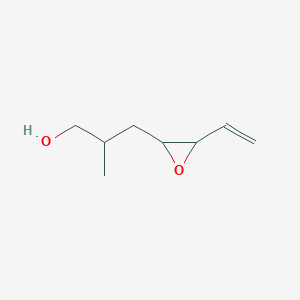![molecular formula C10H16O2 B127881 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde CAS No. 152090-47-6](/img/structure/B127881.png)
2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde, also known as ACH-000029, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclohexyl ketones and has a molecular weight of 208.28 g/mol.
Wirkmechanismus
The exact mechanism of action of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde is not fully understood, but it is believed to involve the modulation of the activity of certain ion channels in the nervous system. Specifically, it has been reported to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This may explain its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde has been reported to have a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the pathogenesis of inflammatory disorders. Additionally, it has been reported to increase the levels of GABA in the brain, which may explain its anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde is that it has been found to be relatively safe and well-tolerated in animal studies. Additionally, it has been reported to have a relatively long half-life, which may make it a useful tool for studying the long-term effects of certain interventions. However, one limitation of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde. One area of focus could be the development of more specific and potent analogs of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde that could be used for the treatment of specific disorders. Additionally, further research could be conducted to elucidate the exact mechanism of action of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde and to identify potential targets for drug development. Finally, more studies could be conducted to determine the safety and efficacy of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde in human subjects.
Synthesemethoden
The synthesis of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde involves the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with sodium borohydride to yield 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde. This method has been reported to have a yield of 75% and is relatively simple and efficient.
Wissenschaftliche Forschungsanwendungen
2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been reported to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Eigenschaften
CAS-Nummer |
152090-47-6 |
|---|---|
Produktname |
2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde |
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-[(1R,2R)-2-acetylcyclohexyl]acetaldehyde |
InChI |
InChI=1S/C10H16O2/c1-8(12)10-5-3-2-4-9(10)6-7-11/h7,9-10H,2-6H2,1H3/t9-,10+/m1/s1 |
InChI-Schlüssel |
IWYZWGBEUJSIQM-ZJUUUORDSA-N |
Isomerische SMILES |
CC(=O)[C@@H]1CCCC[C@@H]1CC=O |
SMILES |
CC(=O)C1CCCCC1CC=O |
Kanonische SMILES |
CC(=O)C1CCCCC1CC=O |
Synonyme |
Cyclohexaneacetaldehyde-formyl-d, 2-acetyl-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



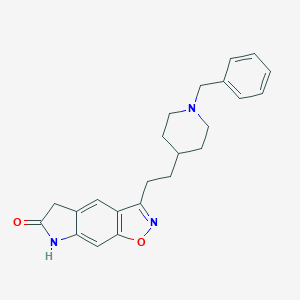

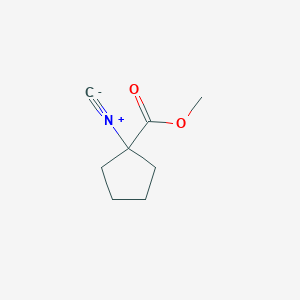

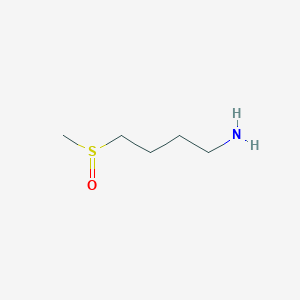
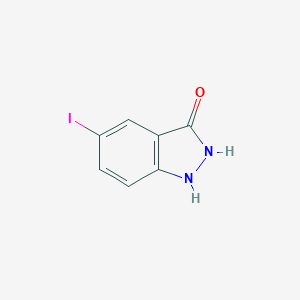
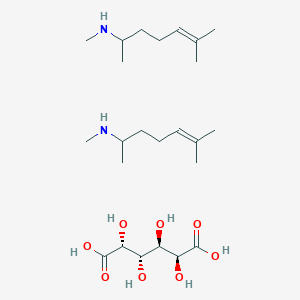
![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha](/img/structure/B127817.png)

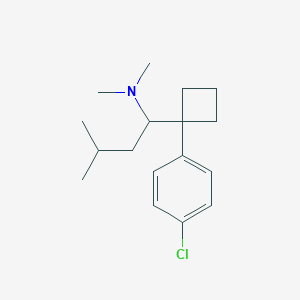
![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)
